Thallium nitrate (Tl(NO3))

説明

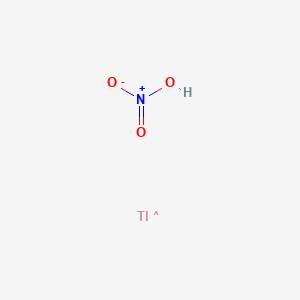

Thallium nitrate is a highly toxic, colorless salt with the chemical formula Tl(NO3). It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. Thallium nitrate is typically found in its trihydrate form and is highly soluble in water.

準備方法

Thallium nitrate can be synthesized through several methods:

-

From Thallium Metal: : Thallium metal reacts with nitric acid to form thallium nitrate. [ \text{Tl} + \text{HNO}_3 \rightarrow \text{Tl(NO}_3\text{)} + \text{H}_2\text{O} ]

-

From Thallium Hydroxide: : Thallium hydroxide reacts with nitric acid to produce thallium nitrate. [ \text{TlOH} + \text{HNO}_3 \rightarrow \text{Tl(NO}_3\text{)} + \text{H}_2\text{O} ]

-

From Thallium Carbonate: : Thallium carbonate reacts with nitric acid to yield thallium nitrate, carbon dioxide, and water. [ \text{Tl}_2\text{CO}_3 + 2 \text{HNO}_3 \rightarrow 2 \text{Tl(NO}_3\text{)} + \text{CO}_2 + \text{H}_2\text{O} ]

化学反応の分析

Oxidation of Alcohols

Thallium(III) nitrate efficiently oxidizes primary and secondary alcohols to carbonyl compounds under mild conditions. When supported on silica gel, it achieves high selectivity without over-oxidation to carboxylic acids or esters .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl alcohol | Benzaldehyde | RT, 15–30 min, SiO₂/TTN | 92 | |

| Cyclohexanol | Cyclohexanone | RT, 20 min, SiO₂/TTN | 89 | |

| 1-Phenylethanol | Acetophenone | RT, 25 min, SiO₂/TTN | 95 |

Mechanistic Insight :

The reaction proceeds via coordination of the alcohol to Tl(III), followed by hydride abstraction to form a carbonyl intermediate. The silica support stabilizes the oxidant and prevents side reactions .

Oxidation of Alkenes

Thallium(III) nitrate mediates oxidative transformations of alkenes to acetals, aldehydes, or carboxylic acids, depending on substituents and reaction conditions .

Example Reaction:

Cyclohexene reacts with Tl(NO₃)₃ in methanol to form cyclohexanone dimethyl acetal:

Key Features :

Oxidation of Alkynes

Terminal alkynes are oxidized to carboxylic acids, while internal alkynes form diketones or undergo cleavage .

| Substrate | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Hexyne | Hexanoic acid | HNO₃, H₂O, 80°C | 85 | |

| Diphenylacetylene | Benzil | MeOH, RT | 78 |

Oxidative Rearrangement of Ketones

Aryl methyl ketones undergo oxidative rearrangement to methyl arylacetates in the presence of Tl(NO₃)₃ and trimethyl orthoformate :

Conditions :

Oxidation of Methoxylated Phenols

Methoxyl phenols are converted to quinone acetals, useful in natural product synthesis :

Selectivity : No competing demethylation or ring hydroxylation observed .

Comparative Reactivity with Other Oxidants

Thallium(III) nitrate outperforms traditional oxidants in selectivity and functional group tolerance:

| Oxidant | Substrate | Product | Over-Oxidation | Reference |

|---|---|---|---|---|

| KMnO₄ | Primary alcohol | Carboxylic acid | Yes | |

| CrO₃ | Secondary alcohol | Ketone | No | |

| Tl(NO₃)₃/SiO₂ | Primary alcohol | Aldehyde | No |

Reduction and Byproduct Formation

During reactions, Tl(III) is reduced to Tl(I), which precipitates as insoluble TlNO₃, simplifying product isolation :

科学的研究の応用

Laboratory Reagent

Thallium nitrate is primarily used as a laboratory reagent in various chemical reactions. It acts as an oxidizing agent and a source of thallium ions, facilitating multiple chemical processes. Its role as a reagent is crucial in synthesizing other thallium compounds through reactions with hydroxides or carbonates, leading to the formation of various thallium salts for specific applications .

Organic Synthesis

Thallium(III) nitrate (TTN) has gained recognition for its utility in organic synthesis:

- Oxidation Reactions : TTN is an effective oxidant for converting primary and secondary alcohols into carbonyl compounds under mild conditions. This method allows for high selectivity without over-oxidation products, making it advantageous for organic chemists .

- Synthetic Transformations : TTN facilitates the oxidative rearrangement of olefins and acetylenes, providing access to otherwise challenging compounds. For instance, it can convert aryl methyl ketones into methyl arylacetates with high yields .

Case Study: Oxidation of Alcohols

A study demonstrated the oxidation of various alcohols using TTN supported on silica gel. The results showed short reaction times and high yields, emphasizing the reagent's efficiency and selectivity in synthetic applications .

Nanoparticle Applications

Thallium nitrate nanoparticles exhibit unique properties that enhance their applicability:

- Catalysis : Due to their high surface area-to-volume ratio, thallium nitrate nanoparticles are highly reactive and efficient in catalysis. They can participate in redox reactions and are useful in chemical transformations .

- Optical Properties : These nanoparticles possess interesting optical characteristics that can be exploited in photonic devices and sensors .

Analytical Chemistry

Thallium nitrate is employed as a complexing agent in liquid chromatography (HPLC). Its ability to selectively separate geometrical isomers makes it valuable for analytical applications. Compared to silver-coated silica, thallium-coated silica provides better efficiency for separating aromatic amines and pyridine derivatives due to its low solubility in organic solvents .

Optical Materials

Thallium compounds, including thallium nitrate, are utilized in producing specialized optical materials. Thallium-doped crystals and glasses have unique optical properties such as high refractive indices, which are beneficial for lenses and infrared optics .

Pyrotechnics

Historically, thallium nitrate was used in pyrotechnics to produce green-colored flames. However, due to its toxicity, its use has diminished significantly in consumer fireworks .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Laboratory Reagent | Used as an oxidizing agent and source of thallium ions for various chemical reactions |

| Organic Synthesis | Effective oxidant for alcohols; facilitates synthetic transformations |

| Nanoparticle Applications | High reactivity in catalysis; interesting optical properties for photonic devices |

| Analytical Chemistry | Complexing agent in HPLC for selective separations |

| Optical Materials | Production of thallium-doped crystals with unique optical properties |

| Pyrotechnics | Previously used for green flame production; now restricted due to toxicity |

作用機序

Thallium nitrate exerts its effects primarily through its strong oxidizing properties. It can oxidize various organic and inorganic compounds, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

類似化合物との比較

Thallium nitrate can be compared with other thallium compounds, such as thallium(I) nitrate and thallium(III) nitrate. While thallium(I) nitrate is less oxidizing, thallium(III) nitrate is a stronger oxidizing agent and is more commonly used in organic synthesis . Other similar compounds include:

- Thallium(I) chloride (TlCl)

- Thallium(III) chloride (TlCl3)

- Thallium(I) bromide (TlBr)

- Thallium(III) bromide (TlBr3)

Thallium nitrate’s uniqueness lies in its strong oxidizing properties and its ability to facilitate a wide range of chemical transformations.

特性

InChI |

InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXZIZPOGSPUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Tl] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10102-45-1 | |

| Record name | Thallium(I) nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q1: How does thallium nitrate (Tl(NO3)) impact soil enzyme activity?

A1: The research demonstrated that thallium nitrate negatively affects the activity of enzymes crucial for carbon, nitrogen, and phosphorus cycles in soil []. The study introduced Tl(NO3) to different soil types at varying concentrations. Results indicated that increased Tl(NO3) concentrations correlated with decreased enzyme activity. This suggests that Tl(NO3) might disrupt essential metabolic processes within the soil ecosystem by inhibiting enzyme function.

Q2: Which soil enzyme exhibited the highest sensitivity to thallium nitrate contamination in the study?

A2: The research identified phosphatase activity as the most susceptible to Tl(NO3) contamination []. Phosphatases play a vital role in the phosphorus cycle by breaking down organic phosphorus compounds into forms usable by plants. The study's findings highlight the potential of Tl(NO3) pollution to disrupt the crucial nutrient cycling process in soil, impacting plant growth and overall ecosystem health.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。